3-(4-propoxybenzyl)benzo[d]oxazol-2(3H)-one
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Overview
Description
3-[(4-PROPOXYPHENYL)METHYL]-2,3-DIHYDRO-1,3-BENZOXAZOL-2-ONE is a synthetic organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-PROPOXYPHENYL)METHYL]-2,3-DIHYDRO-1,3-BENZOXAZOL-2-ONE typically involves the condensation of 4-propoxybenzylamine with salicylaldehyde under acidic conditions to form the intermediate Schiff base. This intermediate is then cyclized under basic conditions to yield the desired benzoxazole compound. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like acetic acid or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-[(4-PROPOXYPHENYL)METHYL]-2,3-DIHYDRO-1,3-BENZOXAZOL-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of benzoxazole oxides.
Reduction: Formation of reduced benzoxazole derivatives.
Substitution: Formation of halogenated benzoxazole derivatives.
Scientific Research Applications
3-[(4-PROPOXYPHENYL)METHYL]-2,3-DIHYDRO-1,3-BENZOXAZOL-2-ONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-[(4-PROPOXYPHENYL)METHYL]-2,3-DIHYDRO-1,3-BENZOXAZOL-2-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Share a similar heterocyclic structure and are known for their diverse biological activities.
Benzimidazole Derivatives: Another class of heterocyclic compounds with similar applications in medicinal chemistry.
Thiazole Derivatives: Similar in structure and used in various chemical and biological applications.
Uniqueness
3-[(4-PROPOXYPHENYL)METHYL]-2,3-DIHYDRO-1,3-BENZOXAZOL-2-ONE is unique due to its specific substitution pattern and the presence of the propoxyphenyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C17H17NO3 |
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Molecular Weight |
283.32 g/mol |
IUPAC Name |
3-[(4-propoxyphenyl)methyl]-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C17H17NO3/c1-2-11-20-14-9-7-13(8-10-14)12-18-15-5-3-4-6-16(15)21-17(18)19/h3-10H,2,11-12H2,1H3 |
InChI Key |
BPHYSPOEKCFJNF-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CN2C3=CC=CC=C3OC2=O |
Origin of Product |
United States |
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